REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[C:9](Cl)(=[O:19])[C:10]1[CH:18]=[CH:17][C:13]([C:14](Cl)=[O:15])=[CH:12][CH:11]=1.[OH-:21].[Na+]>O1CCCC1.O>[OH:2][C:1]1[CH:8]=[CH:7][C:5]([O:6][C:9](=[O:19])[C:10]2[CH:18]=[CH:17][C:13]([C:14]([O:21][C:5]3[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][CH:4]=3)=[O:15])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
162.7 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over a one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
to stir an additional two hours at ambient temperature (pH=6)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
FILTRATION
|
Details
|
is collected by vacuum filtration
|
Type
|
ADDITION
|
Details
|
added to 500 ml of deionized water and 1000 ml of methanol
|
Type
|
STIRRING
|
Details
|
This solution is stirred for one hour at 40°-55° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solids collected here
|
Type
|
ADDITION
|
Details
|
are added to 1100 ml of anhydrous methanol
|
Type
|
STIRRING
|
Details
|
stirred at 40°-55° C. for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
followed by a third filtration
|
Type
|
CUSTOM
|
Details
|
The resultant solids are then dried in a 80° C. vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)OC(C1=CC=C(C(=O)OC2=CC=C(C=C2)O)C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111.9 g | |
YIELD: PERCENTYIELD | 43.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |